molecular formula C21H18O9 B11827442 (2S-cis)-1,2,3,4,6,11-Hexahydro-2,4,5,12-tetrahydroxy-7-methoxy-6,11-dioxo-2-Naphthacenecarboxylic Acid Methyl Ester

(2S-cis)-1,2,3,4,6,11-Hexahydro-2,4,5,12-tetrahydroxy-7-methoxy-6,11-dioxo-2-Naphthacenecarboxylic Acid Methyl Ester

Cat. No.: B11827442
M. Wt: 414.4 g/mol
InChI Key: ZVJOTGPRIKIAFF-MNKSETBFSA-N
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Description

(2S-cis)-1,2,3,4,6,11-Hexahydro-2,4,5,12-tetrahydroxy-7-methoxy-6,11-dioxo-2-Naphthacenecarboxylic Acid Methyl Ester is a complex organic compound with significant importance in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S-cis)-1,2,3,4,6,11-Hexahydro-2,4,5,12-tetrahydroxy-7-methoxy-6,11-dioxo-2-Naphthacenecarboxylic Acid Methyl Ester typically involves multiple steps, starting from simpler organic molecules. The process often includes:

    Formation of the Naphthacene Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the naphthacene skeleton.

    Hydroxylation and Methoxylation: Introduction of hydroxyl and methoxy groups at specific positions on the naphthacene core using reagents such as hydroxylating agents and methanol in the presence of catalysts.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2S-cis)-1,2,3,4,6,11-Hexahydro-2,4,5,12-tetrahydroxy-7-methoxy-6,11-dioxo-2-Naphthacenecarboxylic Acid Methyl Ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinones.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the ketone groups to alcohols.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

    Quinones: Formed through oxidation.

    Alcohols: Formed through reduction.

    Substituted Derivatives: Formed through nucleophilic substitution.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a precursor for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, (2S-cis)-1,2,3,4,6,11-Hexahydro-2,4,5,12-tetrahydroxy-7-methoxy-6,11-dioxo-2-Naphthacenecarboxylic Acid Methyl Ester is studied for its potential biological activities, including antibacterial and anticancer properties.

Medicine

Medically, this compound is investigated for its potential as an antibiotic and anticancer agent. Its ability to interact with biological macromolecules makes it a promising candidate for drug development.

Industry

In the industrial sector, this compound is used in the production of pharmaceuticals and as a chemical intermediate in various manufacturing processes.

Comparison with Similar Compounds

Similar Compounds

    Doxorubicin: An anthracycline antibiotic with similar structural features and anticancer properties.

    Tetracycline: An antibiotic with a similar naphthacene core structure, used to treat bacterial infections.

    Mitoxantrone: A synthetic anthracenedione with anticancer activity.

Uniqueness

(2S-cis)-1,2,3,4,6,11-Hexahydro-2,4,5,12-tetrahydroxy-7-methoxy-6,11-dioxo-2-Naphthacenecarboxylic Acid Methyl Ester is unique due to its specific stereochemistry and the presence of multiple hydroxyl and methoxy groups, which contribute to its distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C21H18O9

Molecular Weight

414.4 g/mol

IUPAC Name

methyl (2S)-2,4,5,12-tetrahydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracene-2-carboxylate

InChI

InChI=1S/C21H18O9/c1-29-11-5-3-4-8-13(11)19(26)15-14(16(8)23)17(24)9-6-21(28,20(27)30-2)7-10(22)12(9)18(15)25/h3-5,10,22,24-25,28H,6-7H2,1-2H3/t10?,21-/m0/s1

InChI Key

ZVJOTGPRIKIAFF-MNKSETBFSA-N

Isomeric SMILES

COC1=CC=CC2=C1C(=O)C3=C(C4=C(C[C@](CC4O)(C(=O)OC)O)C(=C3C2=O)O)O

Canonical SMILES

COC1=CC=CC2=C1C(=O)C3=C(C4=C(CC(CC4O)(C(=O)OC)O)C(=C3C2=O)O)O

Origin of Product

United States

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